molecular formula C19H20FNO B10962749 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one

Cat. No.: B10962749
M. Wt: 297.4 g/mol
InChI Key: FHPFRODQCIQTRJ-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Alkylation: The 2-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Propanone Moiety: The final step involves the reaction of the quinoline derivative with 3-phenylpropan-1-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Electrophilic reagents such as bromine, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The fluorine atom and the quinoline ring are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    6-fluoroquinoline: A fluorinated derivative with enhanced biological properties.

    2-methylquinoline: A methylated derivative with distinct chemical reactivity.

Uniqueness

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-phenylpropan-1-one is unique due to the combination of the fluorine atom, the methyl group, and the phenylpropanone moiety, which together confer specific chemical and biological properties that are not present in the individual similar compounds.

Properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C19H20FNO/c1-14-7-9-16-13-17(20)10-11-18(16)21(14)19(22)12-8-15-5-3-2-4-6-15/h2-6,10-11,13-14H,7-9,12H2,1H3

InChI Key

FHPFRODQCIQTRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)CCC3=CC=CC=C3)C=CC(=C2)F

Origin of Product

United States

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